2-(4-chlorophenyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide is an organic compound with a complex structure that includes chlorophenyl and diiodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide typically involves a multi-step process:
Formation of the chlorophenyl acetamide: This step involves the reaction of 4-chlorobenzoyl chloride with acetamide under basic conditions to form 2-(4-chlorophenyl)acetamide.
Iodination of phenol: The phenol group is iodinated using iodine and a suitable oxidizing agent to form 2-hydroxy-3,5-diiodophenol.
Condensation reaction: The final step involves the condensation of 2-(4-chlorophenyl)acetamide with 2-hydroxy-3,5-diiodophenol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetamide: A simpler compound with similar structural features but lacking the diiodophenyl group.
2-hydroxy-3,5-diiodophenol: Contains the diiodophenyl group but lacks the chlorophenyl acetamide moiety.
Uniqueness
2-(4-chlorophenyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide is unique due to the combination of its chlorophenyl and diiodophenyl groups, which confer specific chemical and biological properties not found in simpler related compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClI2N2O2/c16-11-3-1-9(2-4-11)5-14(21)20-19-8-10-6-12(17)7-13(18)15(10)22/h1-4,6-8,22H,5H2,(H,20,21)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEGCFNFURRKLW-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=C(C(=CC(=C2)I)I)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClI2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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